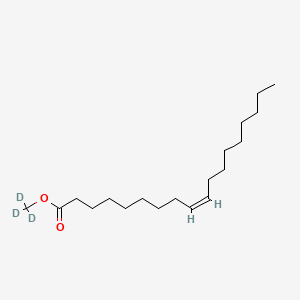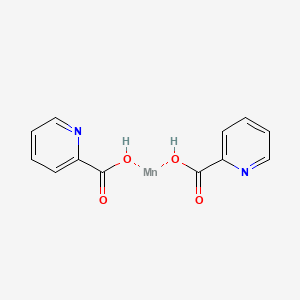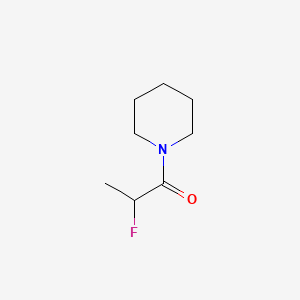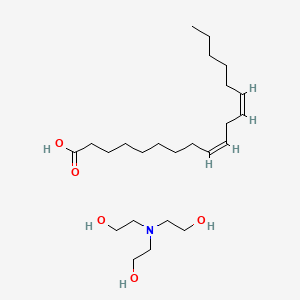![molecular formula C3H7Na2O8P B13827261 disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)
disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a sodium salt of phosphoglyceric acid and is commonly used in various biochemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate typically involves the neutralization of phosphoglyceric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then crystallized to obtain the hydrate form .
Industrial Production Methods
Industrial production of this compound follows a similar route, where phosphoglyceric acid is reacted with sodium hydroxide under controlled conditions. The solution is then subjected to crystallization and drying processes to yield the final product in its hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: It can be reduced under specific conditions to yield other phosphoric compounds.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include various phosphate esters and derivatives, which have significant applications in biochemical pathways and industrial processes .
Wissenschaftliche Forschungsanwendungen
Disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate involves its role as an intermediate in metabolic pathways. It acts on molecular targets such as enzymes involved in glycolysis and gluconeogenesis, facilitating the conversion of glucose to pyruvate and vice versa . The compound interacts with specific enzymes, modulating their activity and thereby influencing metabolic flux .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium hydrogen phosphate: Another sodium phosphate compound with similar buffering properties.
Sodium dihydrogen phosphate: A related compound used in similar applications but with different chemical properties.
Uniqueness
Disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate is unique due to its chiral nature and specific role in metabolic pathways. Unlike other sodium phosphate compounds, it is directly involved in biochemical processes such as glycolysis, making it indispensable in both research and industrial applications .
Eigenschaften
Molekularformel |
C3H7Na2O8P |
|---|---|
Molekulargewicht |
248.04 g/mol |
IUPAC-Name |
disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate |
InChI |
InChI=1S/C3H7O7P.2Na.H2O/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2/t2-;;;/m1.../s1 |
InChI-Schlüssel |
VQNAIZNPWBGZNQ-QYUNTSNKSA-L |
Isomerische SMILES |
C([C@H](C(=O)O)OP(=O)([O-])[O-])O.O.[Na+].[Na+] |
Kanonische SMILES |
C(C(C(=O)O)OP(=O)([O-])[O-])O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


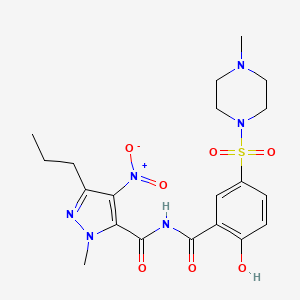
![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
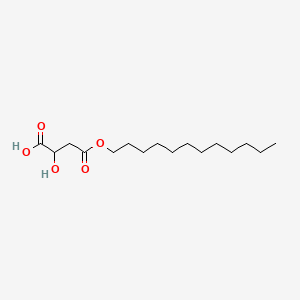
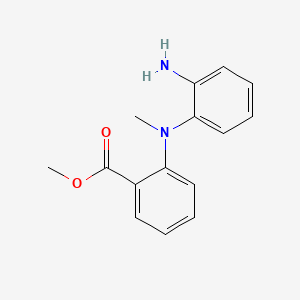
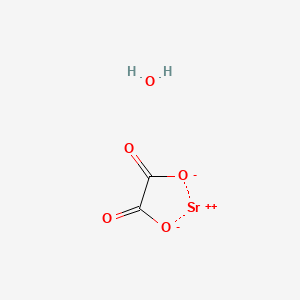
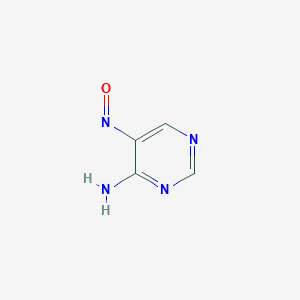
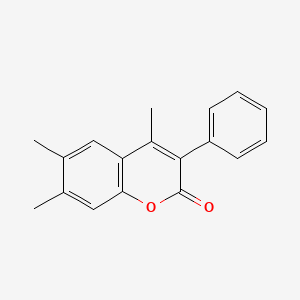
![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)


